molecular formula C16H23NO5 B14875049 Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B14875049
M. Wt: 309.36 g/mol
InChI Key: ZUZMLRHZYJRDDZ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate is a synthetic compound that features a pyrrolidine ring substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrolidine derivative under specific conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, methylation, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce different functional groups into the trimethoxyphenyl ring .

Scientific Research Applications

Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the trimethoxyphenyl group. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

methyl 1-methyl-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO5/c1-17-8-11(12(9-17)16(18)22-5)10-6-13(19-2)15(21-4)14(7-10)20-3/h6-7,11-12H,8-9H2,1-5H3

InChI Key

ZUZMLRHZYJRDDZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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